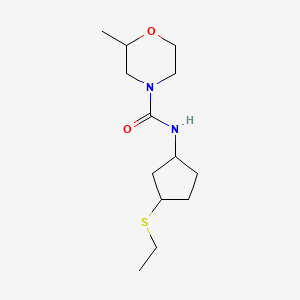
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide, also known as O-Desmethylvenlafaxine (ODV), is a metabolite of the antidepressant drug Venlafaxine. ODV has been identified as a potent serotonin and norepinephrine reuptake inhibitor (SNRI) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
ODV acts as a potent SNRI by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, which are responsible for regulating mood, anxiety, and other physiological functions.
Biochemical and Physiological Effects:
ODV has been shown to have a range of biochemical and physiological effects in the body. The compound has been found to increase levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression and anxiety. ODV has also been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODV has several advantages for use in lab experiments. The compound is relatively stable and can be easily synthesized in the laboratory. ODV also has a high affinity for the serotonin and norepinephrine transporters, making it a potent SNRI. However, ODV has some limitations for use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and study the compound.
Direcciones Futuras
There are several potential future directions for research on ODV. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of ODV. Another potential direction is the study of ODV's effects on other neurotransmitter systems, such as dopamine and gamma-aminobutyric acid (GABA). Additionally, further research is needed to fully understand the potential therapeutic applications of ODV and its limitations and side effects.
Métodos De Síntesis
ODV can be synthesized from Venlafaxine through a process of demethylation and deamination. The synthesis method involves the use of various reagents and solvents, including sodium hydroxide, acetic acid, and ethyl thiomorpholine-4-carboxylate.
Aplicaciones Científicas De Investigación
ODV has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. The compound has been found to have a high affinity for the serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain.
Propiedades
IUPAC Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3OS/c1-2-12-11-18(9-10-20-12)15(19)16-13-6-8-17-7-4-3-5-14(13)17/h12-14H,2-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCNWNPURGJXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NC2CCN3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)-2-ethylthiomorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)
![N-[3-(oxan-4-ylmethoxy)propyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586492.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)

![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![2-Cyclopent-2-en-1-yl-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone](/img/structure/B7586569.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586583.png)